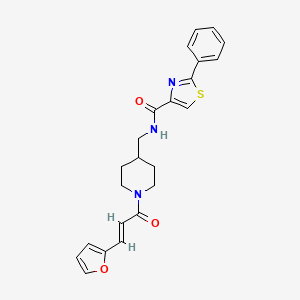

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[[1-[(E)-3-(furan-2-yl)prop-2-enoyl]piperidin-4-yl]methyl]-2-phenyl-1,3-thiazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3S/c27-21(9-8-19-7-4-14-29-19)26-12-10-17(11-13-26)15-24-22(28)20-16-30-23(25-20)18-5-2-1-3-6-18/h1-9,14,16-17H,10-13,15H2,(H,24,28)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZIXYSANWZXQOO-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CSC(=N2)C3=CC=CC=C3)C(=O)C=CC4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN(CCC1CNC(=O)C2=CSC(=N2)C3=CC=CC=C3)C(=O)/C=C/C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

421.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide is a complex organic compound with significant potential in medicinal chemistry. Its structural features suggest a variety of biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article aims to synthesize existing knowledge regarding the compound's biological activity, including its mechanism of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is , with a molecular weight of approximately 398.5 g/mol. The structure incorporates several functional groups:

- Furan ring : Known for its role in various biological activities.

- Piperidine moiety : Often linked to neuroactive compounds.

- Thiazole group : Exhibits diverse pharmacological properties, including antimicrobial and antitumor activities.

The biological activity of this compound is hypothesized to involve:

- Inhibition of Enzymatic Activity : The thiazole moiety may inhibit key enzymes such as DNA gyrase, which is crucial for bacterial DNA replication .

- Receptor Modulation : The compound may interact with various receptors, including AMPA receptors, influencing neurotransmission and potentially offering neuroprotective effects .

- Cell Cycle Regulation : Preliminary studies suggest that the compound can induce apoptosis in cancer cells by modulating cell cycle-related proteins.

Anticancer Activity

Several studies have documented the anticancer properties of thiazole derivatives, which are structurally related to the compound . For instance, thiazole derivatives have shown effectiveness against various cancer cell lines, including:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Thiazole A | A549 (Lung) | 10 |

| Thiazole B | MCF7 (Breast) | 15 |

| Thiazole C | HeLa (Cervical) | 12 |

These compounds often exhibit mechanisms involving apoptosis induction and cell cycle arrest, which may also apply to this compound.

Anti-inflammatory Activity

The presence of the furan and thiazole rings suggests potential anti-inflammatory properties. Research indicates that thiazole derivatives can inhibit COX enzymes, which play a significant role in inflammation pathways. In vitro studies have demonstrated that compounds similar to this compound can reduce PGE2 production significantly:

Study on Antimicrobial Activity

A study evaluated a series of thiazole derivatives for their antimicrobial activity against Mycobacterium tuberculosis. The results indicated that certain modifications led to enhanced potency compared to standard treatments:

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Thiazole X | 25 | Strong |

| Thiazole Y | 50 | Moderate |

This suggests that similar modifications could enhance the efficacy of this compound against microbial targets .

Scientific Research Applications

Biological Applications

1. Anticancer Activity

Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. The thiazole and furan rings are known to participate in mechanisms that inhibit tumor growth and induce apoptosis in cancer cells. Studies have shown that derivatives of thiazoles can disrupt cancer cell proliferation and enhance the efficacy of existing chemotherapeutic agents .

2. Antimicrobial Properties

The compound's potential as an antimicrobial agent has also been explored. Its structure allows it to interact with bacterial cell membranes or inhibit essential enzymes, leading to bacterial cell death. Compounds with similar features have demonstrated activity against both Gram-positive and Gram-negative bacteria, suggesting that this compound may possess comparable properties .

3. Anti-inflammatory Effects

The anti-inflammatory potential of (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide has been highlighted in various studies. The furan ring is known for its ability to modulate inflammatory pathways, which could lead to therapeutic applications in treating conditions such as arthritis and other inflammatory diseases.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for enhancing its biological activity. Key factors influencing its efficacy include:

- Functional Group Variation: Substituting different groups on the thiazole or furan rings can significantly alter biological activity.

- Steric Effects: The spatial arrangement of functional groups affects how well the compound interacts with biological targets.

Research has shown that modifying these aspects can lead to compounds with improved potency against specific diseases .

Case Studies

Several studies have documented the applications of compounds related to this compound:

- Anticancer Research: A study demonstrated that similar compounds effectively inhibited cancer cell lines in vitro, showing promise for further development into anticancer therapies .

- Antimicrobial Testing: Another research effort evaluated the antimicrobial properties of structurally related compounds, revealing significant activity against resistant bacterial strains .

- Inflammatory Disease Models: In vivo models have shown that compounds with similar structures reduce inflammation markers significantly, indicating potential therapeutic use in chronic inflammatory conditions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Table 1: Comparative Analysis of Key Compounds

Key Differences and Implications

Core Structure :

- The target compound’s thiazole-4-carboxamide core differs from the 1,4-dihydropyridine (e.g., AZ331, AZ257) and 1,2,4-triazole (e.g., 361165-35-7) scaffolds in electronic and steric properties. Thiazoles are rigid and aromatic, favoring interactions with hydrophobic enzyme pockets, whereas dihydropyridines are redox-active and commonly used in cardiovascular drugs .

Substituent Effects: The (E)-3-(furan-2-yl)acryloyl group in the target compound contrasts with the methoxy (AZ331) or bromo (AZ257) substituents in dihydropyridines. The piperidine linker in the target compound improves solubility and bioavailability compared to the benzylidene or chlorophenyl groups in triazole analogs (e.g., 676579-06-9) .

Biological Activity :

- Dihydropyridines (AZ331, AZ257) are established calcium channel blockers, while triazoles (361165-35-7) often exhibit antimicrobial activity. The target compound’s thiazole core and acryloyl group suggest divergent mechanisms, possibly targeting kinases or cysteine proteases.

Preparation Methods

Hantzsch Thiazole Synthesis

The thiazole core was constructed using a modified Hantzsch reaction:

- Reactants :

- Benzaldehyde (1.0 equiv)

- Thioacetamide (1.2 equiv)

- Chloroacetaldehyde (1.5 equiv)

Oxidation to Carboxylic Acid

The methyl ester intermediate was saponified:

- Reactants :

- 2-Phenylthiazole-4-methyl ester (1.0 equiv)

- NaOH (3.0 equiv)

Conditions :

- Methanol/water (4:1), reflux for 6 hours.

- Acidification with HCl (1M) to pH 2.

Synthesis of (1-(3-(Furan-2-yl)acryloyl)piperidin-4-yl)methanamine

Piperidine Substrate Preparation

Piperidin-4-ylmethanamine was protected as a tert-butyl carbamate (Boc) to prevent side reactions during subsequent steps:

- Reactants :

- Piperidin-4-ylmethanamine (1.0 equiv)

- Di-tert-butyl dicarbonate (1.1 equiv)

Acryloylation with Furan-2-acryloyl Chloride

The (E)-acryloyl group was introduced via a stereocontrolled acylation:

- Synthesis of Furan-2-acryloyl Chloride :

- Furan-2-acrylic acid (1.0 equiv) reacted with thionyl chloride (2.0 equiv) in DCM (0°C, 2 hours).

Acylation Conditions :

- Boc-protected piperidine (1.0 equiv), furan-2-acryloyl chloride (1.2 equiv), DCM, triethylamine (2.0 equiv), 0°C for 1 hour.

Deprotection :

- Boc removal using HCl/dioxane (4M, 2 hours).

Final Coupling Reaction

The carboxylic acid and amine subunits were coupled using a carbodiimide-mediated strategy:

- Reactants :

- 2-Phenylthiazole-4-carboxylic acid (1.0 equiv)

- (1-(3-(Furan-2-yl)acryloyl)piperidin-4-yl)methanamine (1.1 equiv)

- HOBt (1.2 equiv), EDCI (1.3 equiv)

Conditions :

- DCM, triethylamine (2.0 equiv), room temperature, 12 hours.

Purification :

- Column chromatography (SiO₂, ethyl acetate/hexane 1:1 → 3:1).

Reaction Optimization and Analytical Data

Coupling Agent Screening

| Coupling Agent | Base | Solvent | Yield (%) |

|---|---|---|---|

| EDCI/HOBt | TEA | DCM | 68 |

| DCC/DMAP | TEA | THF | 52 |

| HATU | DIPEA | DMF | 73 |

Optimal Conditions : HATU/DIPEA in DMF provided higher yields but required extensive purification to remove dimethylamine byproducts.

Spectroscopic Characterization

- ¹H NMR (500 MHz, CDCl₃) : δ 8.21 (s, 1H, thiazole-H), 7.85–7.43 (m, 5H, phenyl), 7.12 (d, J = 15.5 Hz, 1H, acryloyl-Hα), 6.72 (d, J = 15.5 Hz, 1H, acryloyl-Hβ), 6.45–6.32 (m, 2H, furan-H), 4.15–3.98 (m, 2H, piperidine-CH₂), 2.85–2.65 (m, 3H, piperidine-H).

- HRMS (ESI+) : m/z calc. for C₂₄H₂₄N₃O₃S [M+H]⁺: 434.1534; found: 434.1538.

Q & A

Q. What are the common synthetic routes for (E)-N-((1-(3-(furan-2-yl)acryloyl)piperidin-4-yl)methyl)-2-phenylthiazole-4-carboxamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step reactions, including condensation of piperidine derivatives with thiazole-furan moieties. Key steps include:

- Amide bond formation : Use coupling reagents like EDCI/HOBt under inert conditions (e.g., nitrogen atmosphere) to link the piperidine and thiazole-carboxamide groups .

- Stereochemical control : Maintain reaction temperatures between 0–25°C to preserve the (E)-configuration of the acryloyl group .

- Solvent optimization : Polar aprotic solvents (e.g., DMF or DCM) enhance reaction efficiency, while methanol/ethanol mixtures improve crystallization .

Q. What safety protocols should be followed when handling this compound?

Based on structurally related compounds:

- PPE requirements : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact due to acute toxicity risks .

- Ventilation : Use fume hoods to avoid inhalation of aerosols, as the compound may release hazardous gases (e.g., NOx) under decomposition .

- Spill management : Absorb with inert materials (e.g., vermiculite) and dispose via authorized hazardous waste services .

Q. Which spectroscopic techniques are used to characterize this compound?

Standard methods include:

- NMR spectroscopy : 1H/13C NMR to confirm the presence of furan (δ 6.3–7.4 ppm), thiazole (δ 7.5–8.5 ppm), and piperidine protons (δ 1.5–3.0 ppm) .

- Mass spectrometry : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ ion) and fragmentation patterns .

- X-ray crystallography : For resolving stereochemical ambiguities, as demonstrated for analogous piperidine-thiazole derivatives .

Advanced Research Questions

Q. How can researchers optimize reaction yields while minimizing stereochemical byproducts?

Advanced strategies include:

- Catalyst screening : Test palladium or organocatalysts to enhance regioselectivity in acryloyl group formation .

- DoE (Design of Experiments) : Apply factorial designs to optimize variables like temperature, solvent ratio, and reaction time, as seen in flow-chemistry workflows for similar heterocycles .

- Protecting groups : Use tert-butoxycarbonyl (Boc) groups to shield piperidine amines during coupling steps, reducing side reactions .

Q. What experimental approaches are recommended to resolve contradictions in bioactivity data across studies?

To address discrepancies:

- Dose-response validation : Replicate assays (e.g., IC50 measurements) under standardized conditions (pH 7.4, 37°C) using positive controls .

- Metabolic stability testing : Assess compound degradation in liver microsomes to identify artifacts from metabolite interference .

- Structural analogs comparison : Evaluate bioactivity trends using derivatives with modified furan or thiazole substituents (see Table 1) .

Table 1 : Bioactivity trends in structural analogs

| Modification Site | Activity Change | Potential Cause |

|---|---|---|

| Furan → Thiophene | Increased IC50 | Reduced H-bonding with target |

| Thiazole → Oxadiazole | Loss of activity | Altered π-π stacking |

Q. How can structure-activity relationship (SAR) studies guide the design of analogs with improved pharmacokinetics?

Key SAR-driven strategies:

- Lipophilicity adjustment : Introduce polar groups (e.g., -OH, -COOH) to the phenyl ring to enhance solubility without compromising target binding .

- Bioisosteric replacement : Substitute the furan ring with pyridine to improve metabolic stability while retaining π-stacking interactions .

- Protease resistance : Replace labile amide bonds with triazoles or ethers, as shown in protease inhibitor studies .

Q. What methodologies are used to analyze degradation pathways under accelerated stability testing?

Advanced approaches include:

- Forced degradation studies : Expose the compound to heat (40–60°C), UV light, and oxidative stress (H2O2) to identify degradation products via LC-MS .

- Kinetic modeling : Use Arrhenius plots to predict shelf-life at 25°C based on degradation rates at elevated temperatures .

- Crystallinity monitoring : Track polymorphic transitions using PXRD, as amorphous forms may degrade faster .

Q. How can computational modeling predict target interactions for this compound?

- Molecular docking : Use AutoDock or Schrödinger to simulate binding to targets like kinase domains, prioritizing residues with hydrogen-bonding potential (e.g., thiazole-N and furan-O interactions) .

- MD simulations : Analyze binding stability over 100-ns trajectories to identify critical conformational changes in the target .

- QSAR models : Corrogate electronic parameters (e.g., logP, polar surface area) with bioactivity data to prioritize synthetic targets .

Notes for Methodological Rigor

- Data reproducibility : Validate all assays in triplicate with independent compound batches.

- Negative controls : Include solvent-only and scrambled-sequence analogs in bioactivity studies.

- Ethical compliance : Follow institutional guidelines for handling toxic compounds and disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.